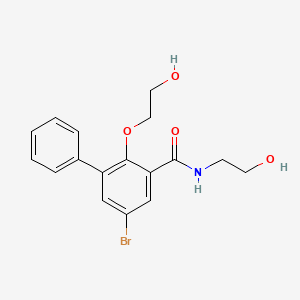![molecular formula C7H10O4 B13812087 2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid is a chiral compound with a unique structure that includes a formyloxolane ring and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a stereoselective cyclization reaction to form the oxolane ring, followed by formylation and subsequent acetic acid introduction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation typically involves amines and coupling agents.
Major Products Formed
Oxidation: 2-[(2S,5R)-5-carboxyloxolan-2-yl]acetic acid.
Reduction: 2-[(2S,5R)-5-hydroxymethyloxolan-2-yl]acetic acid.
Substitution: Various esters and amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The formyloxolane ring can interact with enzymes and receptors, potentially modulating their activity. The acetic acid moiety can participate in biochemical reactions, influencing metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2S,5R)-5-hydroxymethyloxolan-2-yl]acetic acid
- 2-[(2S,5R)-5-carboxyloxolan-2-yl]acetic acid
- 2-[(2S,5R)-5-methyloxolan-2-yl]acetic acid
Uniqueness
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid is unique due to its formyl group, which imparts distinct reactivity and potential for further chemical modifications. This sets it apart from similar compounds that may lack the formyl group or have different substituents .
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid |
InChI |
InChI=1S/C7H10O4/c8-4-6-2-1-5(11-6)3-7(9)10/h4-6H,1-3H2,(H,9,10)/t5-,6+/m0/s1 |
InChI-Schlüssel |
QADSJCWXPCYUCQ-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CC(=O)O)C=O |
Kanonische SMILES |
C1CC(OC1CC(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
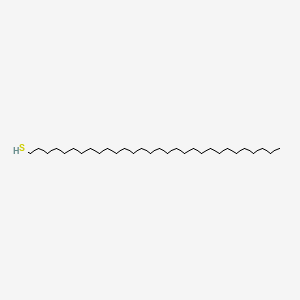
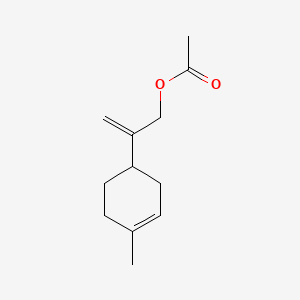
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)
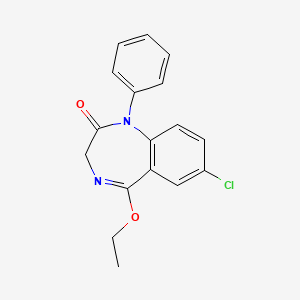
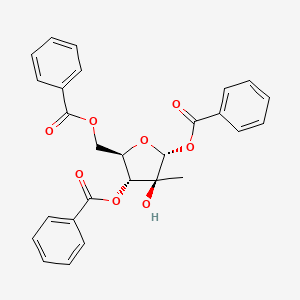
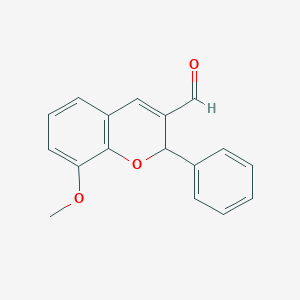

![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)

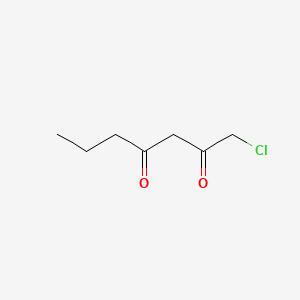

![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
